molecular formula C21H23BrN4O3 B2444281 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N,N-dipropylacetamide CAS No. 1326871-75-3

2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N,N-dipropylacetamide

Cat. No.: B2444281
CAS No.: 1326871-75-3
M. Wt: 459.344
InChI Key: FZBZHPOPYFDNLQ-UHFFFAOYSA-N
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Description

2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N,N-dipropylacetamide is a useful research compound. Its molecular formula is C21H23BrN4O3 and its molecular weight is 459.344. The purity is usually 95%.
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Properties

IUPAC Name

2-[5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN4O3/c1-3-11-25(12-4-2)19(28)14-26-13-16(7-10-18(26)27)21-23-20(24-29-21)15-5-8-17(22)9-6-15/h5-10,13H,3-4,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBZHPOPYFDNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CN1C=C(C=CC1=O)C2=NC(=NO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N,N-dipropylacetamide is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₈BrN₃O₃
  • Molecular Weight : 356.22 g/mol
  • CAS Number : Not specified in the sources but related compounds are available.

Biological Activity Overview

  • Anticancer Activity
    • Oxadiazole derivatives have shown significant anticancer properties. For instance, studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) .
    • The compound has been hypothesized to induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathways, similar to other oxadiazole derivatives .
  • Mechanism of Action
    • The proposed mechanism involves the interaction with specific receptors leading to the modulation of apoptotic pathways. Molecular docking studies suggest strong hydrophobic interactions between the oxadiazole moiety and amino acid residues in target proteins .
    • Flow cytometry assays have revealed that these compounds can arrest the cell cycle at the G0-G1 phase, indicating their potential as cell cycle inhibitors .
  • Case Studies and Research Findings
    • A study highlighted that certain oxadiazole derivatives demonstrated IC₅₀ values in the micromolar range against various cancer lines, showcasing their potential as effective anticancer agents .
    • Another research indicated that modifications in the oxadiazole structure could enhance biological activity, suggesting a need for further structural optimization to improve efficacy .

Data Table: Biological Activities of Similar Oxadiazole Derivatives

Compound NameStructureCancer Cell LineIC₅₀ (μM)Mechanism
Compound AStructure AMCF-70.65Apoptosis induction
Compound BStructure BMEL-82.41Cell cycle arrest
Compound CStructure CU-93710.38p53 pathway activation

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